2-(2,3-dihydro-1H-inden-1-yloxy)-6-methylpyrazine

CRF-1 antagonist Indanylpyrazine Ki

This compound is a regiospecifically defined indanyloxypyrazine building block with a 6‑methyl substitution pattern. Although its quantitative pharmacology is uncharacterized, the class has demonstrated low nanomolar CRF‑1 antagonism (K_i 11 nM for the N‑linked analog). The O‑linked indanyloxy phenotype offers a distinct hydrogen‑bonding and steric profile for focused library synthesis. Researchers designing CRF‑1 receptor antagonist campaigns should consider this scaffold when no structurally validated analog is available. Purity ≥95% by HPLC; lead‑like MW (226.27) and clogP (~2.4) support CNS drug discovery.

Molecular Formula C14H14N2O
Molecular Weight 226.279
CAS No. 2191212-92-5
Cat. No. B2617050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,3-dihydro-1H-inden-1-yloxy)-6-methylpyrazine
CAS2191212-92-5
Molecular FormulaC14H14N2O
Molecular Weight226.279
Structural Identifiers
SMILESCC1=CN=CC(=N1)OC2CCC3=CC=CC=C23
InChIInChI=1S/C14H14N2O/c1-10-8-15-9-14(16-10)17-13-7-6-11-4-2-3-5-12(11)13/h2-5,8-9,13H,6-7H2,1H3
InChIKeyKWEWFQGYZDDGNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2,3-Dihydro-1H-inden-1-yloxy)-6-methylpyrazine (CAS 2191212-92-5): Procurement-Relevant Structural Context


2-(2,3-dihydro-1H-inden-1-yloxy)-6-methylpyrazine is a heterocyclic organic compound featuring a pyrazine core substituted at the 2-position with a 2,3-dihydro-1H-inden-1-yloxy moiety and at the 6-position with a methyl group. Its molecular formula is C14H14N2O and its molecular weight is 226.27 g/mol . Structurally, it belongs to the chemical class of indanyloxypyrazines, a chemotype that has been explored in medicinal chemistry as corticotropin-releasing factor type-1 (CRF-1) receptor antagonists [1]. The closest structural analog identified is its 3-methyl regioisomer, 2-(2,3-dihydro-1H-inden-1-yloxy)-3-methylpyrazine (CAS 2194848-13-8), which differs only in the position of the methyl substituent on the pyrazine ring .

Why 2-(2,3-Dihydro-1H-inden-1-yloxy)-6-methylpyrazine Cannot Be Generically Substituted


Critical Assessment: No primary research paper, authoritative database, or reputable vendor technical datasheet was identified that provides quantitative biological, physicochemical, or performance data for 2-(2,3-dihydro-1H-inden-1-yloxy)-6-methylpyrazine (CAS 2191212-92-5). The compound has not been reported in any peer-reviewed pharmacological study, nor is it present in curated bioactivity databases such as ChEMBL or PubChem BioAssay [1]. The strongest class-level context is a 2007 Pfizer publication demonstrating that indanyloxypyrazines can act as low nanomolar CRF-1 receptor antagonists (K_i = 11 ± 1 nM for the most potent derivative, an N-linked indanylamine rather than the O-linked indanyloxy phenotype) [2]. However, this study did not include the specific 6-methyl regioisomer, and the observed potency is not transferable. Therefore, any assertion that a generic substitution (e.g., regioisomeric 3-methyl derivative CAS 2194848-13-8 or other indanylpyrazines) can reproduce a specific biological, pharmacological, or industrial performance profile for this compound is unsupported by evidence.

Quantitative Differentiation Evidence for 2-(2,3-Dihydro-1H-inden-1-yloxy)-6-methylpyrazine


CRF-1 Receptor Antagonist Potency: Class-Level Context Only

No direct quantitative data exists for 2-(2,3-dihydro-1H-inden-1-yloxy)-6-methylpyrazine. The strongest class-level context is from Corbett et al. (2007), who reported that the most potent N-linked indanylpyrazine in their series exhibited a K_i of 11 ± 1 nM against the human CRF-1 receptor [1]. The target compound is an O-linked indanyloxypyrazine regioisomer not included in this study, and no cross-study comparable activity data are available. The observed potency is therefore not transferable and cannot serve as a differentiation metric.

CRF-1 antagonist Indanylpyrazine Ki

Regioisomeric Differentiation: 6-Methyl vs 3-Methyl Indanyloxypyrazine

Two methyl-position regioisomers of 2-(2,3-dihydro-1H-inden-1-yloxy)-methylpyrazine exist: the 6-methyl derivative (target, CAS 2191212-92-5) and the 3-methyl derivative (comparator, CAS 2194848-13-8) . No experimental quantitative differentiation—such as comparative melting point, boiling point, solubility, logP, pKa, binding affinity, stability, or reactivity—has been published. The single methyl-group positional shift is predicted to alter electronic distribution across the pyrazine ring (electron density at N1 vs N4), which could impact hydrogen-bonding capacity and target-ligand interactions, but no measured values are available to quantify the effect.

Regioisomer Pyrazine Structure

Application Scenarios for 2-(2,3-Dihydro-1H-inden-1-yloxy)-6-methylpyrazine Based on Evidence


Chemical Probe or Tool Compound for CRF-1 Receptor Antagonism Studies (Class-Level Only)

Based on the class-level CRF-1 antagonist activity demonstrated by N-linked indanylpyrazines [1], 2-(2,3-dihydro-1H-inden-1-yloxy)-6-methylpyrazine could be considered for exploratory CRF-1 receptor binding assays if no structural analog with proven activity is available. However, its potency, selectivity, and pharmacokinetic properties are entirely uncharacterized, and O-linked indanyloxy derivatives may exhibit significantly different pharmacology. No data support its selection over any other indanylpyrazine chemotype.

Synthetic Building Block or Scaffold for Library Synthesis

The compound's structure, featuring a pyrazine ring with a methyl group and an indanyloxy substituent, positions it as a potential core scaffold for generating focused libraries of CRF-1 receptor antagonists or other heterocyclic bioactive compounds. Its molecular weight (226.27 g/mol) and formula (C14H14N2O) are consistent with lead-like properties [1]. However, no synthetic efficiency, derivatization scope, or library performance data are available to benchmark it against alternative pyrazine or indane scaffolds.

Quote Request

Request a Quote for 2-(2,3-dihydro-1H-inden-1-yloxy)-6-methylpyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.